molecular formula C23H21ClN4O B2694209 1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide CAS No. 1206997-67-2

1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2694209
CAS No.: 1206997-67-2
M. Wt: 404.9
InChI Key: DASWCLFEHGFTBV-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21ClN4O and its molecular weight is 404.9. The purity is usually 95%.
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Scientific Research Applications

Cannabinoid Receptor Affinity and Molecular Modeling

The synthesis and study of related compounds, including 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, have shown significant cannabinoid receptor affinity, particularly towards hCB1 and hCB2 receptors. These compounds, particularly those with specific substituent groups, have demonstrated selectivity towards hCB1 receptors. Molecular modeling studies suggest that the positioning and nature of substituents significantly influence receptor affinity and selectivity, providing insights into the design of selective ligands for cannabinoid receptors. This research highlights the importance of molecular interactions in developing potential therapeutic agents targeting cannabinoid receptors (Silvestri et al., 2008).

Structural and Biological Activity Studies

Another aspect of research involves the synthesis and structural analysis of novel compounds related to pyrazole and pyrazolopyrimidines, which exhibit various biological activities. Studies have explored the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which have been analyzed through NMR and X-ray diffraction studies to understand their structural characteristics. These compounds have shown potential in biological applications, highlighting the diversity of applications for pyrazole derivatives in medicinal chemistry and drug design (Quiroga et al., 1999).

Antagonist Interaction with CB1 Cannabinoid Receptor

Research on compounds such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has provided valuable insights into the molecular interaction with the CB1 cannabinoid receptor. These studies have utilized conformational analysis and comparative molecular field analysis (CoMFA) to develop three-dimensional quantitative structure-activity relationship (QSAR) models. The findings contribute to understanding the structural basis of cannabinoid receptor antagonism and the design of new therapeutic agents (Shim et al., 2002).

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O/c24-20-12-4-5-13-21(20)28-23(27-15-6-7-16-27)19(17-26-28)22(29)25-14-8-11-18-9-2-1-3-10-18/h1-7,9-10,12-13,15-17H,8,11,14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASWCLFEHGFTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(N(N=C2)C3=CC=CC=C3Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.